1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one
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Description
1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C19H23N7O and its molecular weight is 365.441. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been evaluated for their antiproliferative activity against several cancer cell lines .
Mode of Action
It is known that similar compounds can induce apoptosis of cancer cells . This is often achieved through interactions with the mitochondrial pathway, leading to a decrease in the mitochondrial membrane potential (MMP), activations of caspase-9/3, up-regulation of the expression of Bax, Bak and PUMA, as well as down-regulation of Bcl-2 and Mcl-1 .
Biochemical Pathways
Based on the mode of action, it can be inferred that the compound likely affects pathways related to apoptosis and cell proliferation .
Result of Action
The compound has demonstrated moderate to good antiproliferative activity against several cancer cell lines . In particular, similar compounds have shown potent antiproliferative activity and good selectivity between cancer and normal cells . They can also inhibit the colony formation of certain cancer cells .
Biochemical Analysis
Biochemical Properties
Related triazolopyrimidines have been used as reactants in the synthesis, biochemical, and molecular modeling studies of various compounds .
Cellular Effects
Compounds with similar structures have shown significant antitumor activities against various human cancer cell lines .
Molecular Mechanism
Related compounds have shown inhibitory activity against CDK2/cyclin A2 .
Properties
IUPAC Name |
1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-methylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-14(2)19(27)25-10-8-24(9-11-25)17-16-18(21-13-20-17)26(23-22-16)12-15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRNQSGRQJRMGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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